molecular formula C13H15BrFNO2 B11801230 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one

Cat. No.: B11801230
M. Wt: 316.17 g/mol
InChI Key: IAURJAXKMDTPTH-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one (CAS 1363405-38-2) is a morpholine derivative research chemical with a molecular formula of C13H15BrFNO2 and a molecular weight of 316.17 g/mol . This compound features a substituted morpholin-3-one core, a privileged structure in medicinal chemistry known to contribute to a wide range of pharmacological activities . The specific presence of both bromo and fluoro substituents on the phenyl ring makes it a valuable intermediate for further structural elaboration via cross-coupling reactions and for modulating the compound's electronic properties, metabolic stability, and binding affinity in biological systems. While the specific biological profile of this compound is under investigation, its structural features are of significant interest in neuroscience research. Compounds based on the morpholine and aminoketone scaffolds, such as hydroxybupropion analogues, have demonstrated potent activity as inhibitors of dopamine and norepinephrine uptake, and as functional antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . Research into such mechanisms is critical for developing new pharmacotherapies for nicotine dependence and depression . Therefore, this bromo-fluorophenyl substituted morpholinone serves as a key synthetic target or intermediate for researchers exploring novel ligands for monoamine transporters and nAChRs, aiming to develop potential aids for smoking cessation and/or antidepressants. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15BrFNO2

Molecular Weight

316.17 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one

InChI

InChI=1S/C13H15BrFNO2/c1-12(2)13(3,16-11(17)7-18-12)9-6-8(14)4-5-10(9)15/h4-6H,7H2,1-3H3,(H,16,17)

InChI Key

IAURJAXKMDTPTH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(=O)CO1)(C)C2=C(C=CC(=C2)Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzene and 5,6,6-trimethylmorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted morpholine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogous brominated/fluorinated heterocycles (Table 1):

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one Morpholinone (6-membered) 5-Bromo-2-fluorophenyl, 5,6,6-trimethyl C₁₃H₁₃BrFNO₂ 314.16 3.8 (est.) 3 (O, N)
5-Bromo-3-methyl-2(5H)-furanone () Furanone (5-membered) Bromo, methyl C₅H₅BrO₂ 177.00 2.1 (est.) 2 (O)
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene () Benzene 4-Bromo-2,6-difluorophenyl, difluoromethoxy, trifluoro C₁₃H₄BrF₇O 389.06 5.3 8

Key Observations :

Core Heterocycles: The morpholinone ring (target compound) introduces nitrogen, enhancing hydrogen-bonding capacity compared to the purely oxygen-containing furanone () . The benzene derivative () lacks a heterocyclic core but features extensive fluorination, increasing its lipophilicity (XLogP3 = 5.3) .

Substituent Effects: The 5-bromo-2-fluorophenyl group in the target compound provides moderate steric bulk and electronic effects, whereas the 4-bromo-2,6-difluorophenyl group in enhances halogen bonding and metabolic stability . Trimethyl groups on the morpholinone may improve solubility compared to highly fluorinated analogs.

Physicochemical Properties
  • Lipophilicity: The target compound’s estimated XLogP3 (~3.8) is lower than ’s 5.3, reflecting fewer fluorine atoms and a polar morpholinone core.

Biological Activity

5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H15BrFNO2
  • Molecular Weight : 316.17 g/mol
  • CAS Number : 1363405-38-2

The compound features a morpholine ring with bromine and fluorine substituents, which may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one exhibits significant antitumor activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. Specifically:

  • Apoptosis Induction : The compound activates apoptotic markers such as caspases and PARP cleavage.
  • Cell Cycle Arrest : It has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell division .

Cytotoxicity Profiles

A detailed cytotoxicity profile was established using various cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Mitochondrial dysfunction

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound .
  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls. Histological analysis indicated increased apoptosis within tumor tissues .
  • Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapeutics may enhance therapeutic efficacy, potentially overcoming drug resistance observed in some cancer types .

Q & A

Q. What are the key considerations for synthesizing 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one?

The synthesis typically involves multi-step organic reactions, including halogenation, cyclization, and functional group protection/deprotection. Critical parameters include:

  • Reaction Conditions : Temperature control (e.g., reflux at 90°C for bromination steps), solvent selection (e.g., carbon tetrachloride for radical bromination), and reaction time optimization to avoid side products .
  • Analytical Monitoring : Thin-layer chromatography (TLC) for tracking reaction progress, and nuclear magnetic resonance (NMR) to confirm intermediate structures. Mass spectrometry (MS) is essential for verifying molecular weights .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate high-purity products .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • X-ray Crystallography : Programs like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) are used to resolve crystal structures. SHELX workflows are robust for handling halogenated compounds due to their ability to refine heavy atoms like bromine .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify substituent environments, and IR spectroscopy for functional group validation (e.g., morpholinone carbonyl stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Methodological strategies include:

  • Temperature-Dependent NMR : To detect rotational barriers or tautomerism in solution .
  • High-Resolution Crystallography : Using SHELXL to refine disorder models or twinned crystals, particularly for bromine/fluorine substituents that may cause electron density artifacts .
  • Computational Chemistry : Density functional theory (DFT) to compare optimized geometries with experimental data .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Referencing frameworks like Project INCHEMBIOL, key approaches include:

  • Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions. Use HPLC-MS to quantify degradation products .
  • Biotic Studies : Microcosm experiments with soil/water samples to evaluate microbial degradation. LC-QTOF-MS can identify metabolites .
  • Ecotoxicity Assays : Daphnia magna or algae growth inhibition tests to determine EC50_{50} values, with statistical analysis via randomized block designs to account for environmental variability .

Q. How do substituents (bromine, fluorine) influence the compound’s reactivity in advanced synthesis?

  • Bromine : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. Its electronegativity also stabilizes transition states in nucleophilic substitutions .
  • Fluorine : Enhances metabolic stability and bioavailability. In synthesis, fluorine’s strong C-F bond necessitates harsh conditions (e.g., HF-pyridine for deprotection) .
  • Synergistic Effects : The ortho-fluoro/para-bromo arrangement may sterically hinder reactions at the phenyl ring, requiring directed ortho-metalation strategies .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

TechniqueApplicationExample ParametersReference
X-ray CrystallographyBond length/angle measurementSHELXL refinement, λ = 0.71073 Å (Mo-Kα)
19F^{19}\text{F} NMRFluorine environment analysis470 MHz, CDCl3_3, δ = -110 to -120 ppm
HRMSMolecular ion confirmationESI+, m/z 356.0521 (calc. for C14_{14}H15_{15}BrFNO2_2)

Table 2 : Environmental Persistence Study Design

ParameterMethodMetrics
Hydrolysis Half-lifepH 7.4 buffer, 25°CHPLC-UV (λ = 254 nm)
PhotodegradationUV-C (254 nm), 48h% parent compound remaining
Microbial DegradationSoil slurry, 30-day incubationLC-MS/MS metabolite profiling

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